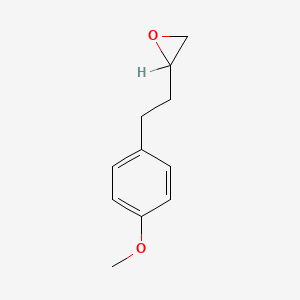

p-Methoxyphenylbutylene oxide

Description

p-Methoxyphenylbutylene oxide is an epoxide derivative characterized by a p-methoxyphenyl group attached to a butylene oxide backbone. Its structure consists of a three-membered epoxide ring (oxirane) connected to a phenyl ring substituted with a methoxy (–OCH₃) group at the para position. This electron-donating substituent enhances the compound’s electronic density, influencing its reactivity in ring-opening reactions, polymerization, and oxidation processes.

The methoxy group confers distinct physicochemical properties, such as increased solubility in polar solvents compared to non-substituted aryl epoxides. Applications of this compound likely include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where methoxy-substituted aromatics are prevalent (e.g., fluvoxamine derivatives in ) .

Properties

CAS No. |

56438-59-6 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-[2-(4-methoxyphenyl)ethyl]oxirane |

InChI |

InChI=1S/C11H14O2/c1-12-10-5-2-9(3-6-10)4-7-11-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

ULFOYJSPSHRDMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CO2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The epoxide ring in p-methoxyphenylbutylene oxide undergoes reduction under catalytic hydrogenation conditions. Key pathways include:

a. Catalytic Hydrogenation to Diols

Exposure to hydrogen gas in the presence of palladium or platinum catalysts yields the corresponding diol, p-methoxyphenylbutylene glycol (C₁₁H₁₆O₂). This reaction proceeds via syn-addition of hydrogen across the epoxide oxygen, forming a vicinal diol .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 50–100 psi H₂, 25–50°C | Pd/C (5% w/w), ethanol | p-Methoxyphenylbutylene glycol | ~85% |

b. Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ selectively reduces the epoxide to a secondary alcohol, retaining the methoxy aromatic system. The reaction follows a radical mechanism, with ring opening facilitated by hydride transfer .

Acid- and Base-Catalyzed Ring-Opening Reactions

The epoxide’s electrophilic oxygen participates in nucleophilic attacks under acidic or basic conditions:

a. Acid-Catalyzed Hydrolysis

In aqueous sulfuric acid (pH < 2), the epoxide undergoes hydrolysis to form p-methoxyphenylbutylene glycol . The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic water attack at the less hindered carbon2 .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 1M H₂SO₄, reflux, 3h | H₂O | p-Methoxyphenylbutylene glycol | ~78% |

b. Base-Catalyzed Nucleophilic Substitution

Reaction with sodium methoxide in methanol opens the epoxide ring via SN2 mechanism, producing 1-methoxy-4-(3-methoxybut-3-en-1-yl)phenol (C₁₂H₁₆O₃). The methoxy group directs nucleophilic attack to the terminal carbon of the epoxide2 .

Electrophilic Aromatic Substitution (EAS)

The para-methoxy group activates the aromatic ring toward electrophilic substitution. Documented reactions include:

a. Nitration

Treatment with nitric acid (HNO₃) in acetic anhydride introduces a nitro group at the ortho position relative to the methoxy group, forming 2-nitro-4-methoxyphenylbutylene oxide (C₁₁H₁₃NO₄) .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 0°C, 2h | HNO₃, Ac₂O | 2-nitro-4-methoxyphenylbutylene oxide | ~ |

Comparison with Similar Compounds

Q & A

Q. What are the recommended synthetic routes for p-Methoxyphenylbutylene oxide, and how can reaction conditions be optimized for yield?

The synthesis of p-Methoxyphenylbutylene oxide typically involves epoxidation of the corresponding allyl ether precursor. Common methods include:

- Peracid-mediated epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1.1–1.5 equivalents of peracid) to minimize side reactions.

- Catalytic oxidation : Employ manganese-salen complexes or titanium-based catalysts under mild conditions for enantioselective synthesis.

Characterize intermediates (e.g., p-methoxy-substituted alkenes) using NMR and mass spectrometry. For yield optimization, vary solvent polarity (e.g., switch from THF to acetonitrile) and temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- 1H NMR : Identify the epoxide protons as two doublets of doublets (δ 3.5–4.5 ppm) with coupling constants J ≈ 2–4 Hz. The methoxy group typically appears as a singlet (δ ~3.8 ppm).

- 13C NMR : Confirm the epoxide carbons (δ 50–60 ppm) and aromatic carbons (δ 110–160 ppm).

- IR Spectroscopy : Look for epoxy C-O stretching (~1250 cm⁻¹) and methoxy C-O (~2850 cm⁻¹).

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₁H₁₂O₂: 188.21 g/mol). Compare with databases for fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent peroxide formation, which is common in ether-containing compounds .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.

- Waste Disposal : Neutralize residual epoxide with aqueous sodium bisulfite before disposal. Refer to safety data sheets for structurally similar compounds like 4-methoxyphenol for guidance .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min from 25°C to 300°C under N₂ to identify decomposition onset temperatures.

- Isothermal Studies : Incubate the compound at 40–80°C for 24–72 hours in solvents (e.g., DMSO, ethanol) and analyze degradation products via HPLC-MS.

- Light Exposure Tests : Use UV-Vis spectroscopy to monitor changes under accelerated photooxidative conditions (e.g., 365 nm UV lamp).

- Peroxide Detection : Quantify peroxide formation using iodometric titration, especially if stored long-term .

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound with nucleophiles?

- Controlled Kinetic Studies : Compare reaction rates under standardized conditions (e.g., 25°C in DMF) using nucleophiles like amines or thiols. Use pseudo-first-order kinetics to isolate rate constants.

- Solvent Polarity Screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess solvation effects.

- Computational Validation : Perform density functional theory (DFT) calculations to model transition states and compare with experimental data. Reference analogous epoxide systems, such as styrene oxide, for mechanistic insights .

Q. How can computational chemistry be applied to predict the reactivity and degradation pathways of this compound?

- Reactivity Prediction : Use Gaussian or ORCA software for DFT calculations to map electrophilic sites (e.g., epoxide ring strain) and predict regioselectivity in ring-opening reactions.

- Degradation Modeling : Employ molecular dynamics (MD) simulations to study hydrolysis pathways under acidic/basic conditions. Compare with experimental HPLC-MS data on hydrolyzed products.

- Transition State Analysis : Identify energy barriers for epoxide ring-opening using QM/MM hybrid methods, referencing parameters from similar aryl epoxides .

Q. What experimental strategies can differentiate between competing degradation mechanisms (e.g., hydrolysis vs. oxidation) in this compound?

- Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis vs. H₂O₂-mediated oxidation. Analyze products via LC-MS for isotopic incorporation.

- Radical Trapping : Add inhibitors like BHT (butylated hydroxytoluene) to suppress autoxidation and compare degradation rates with untreated samples.

- pH-Dependent Studies : Conduct stability tests across pH 2–12 to isolate acid/base-catalyzed hydrolysis from neutral oxidation pathways .

Q. How should researchers validate the purity of this compound in the presence of synthetic byproducts?

- HPLC-DAD/ELSD : Use a C18 column with acetonitrile/water gradient elution (70:30 to 90:10). Monitor at 254 nm for aromatic moieties.

- GC-MS : For volatile byproducts, employ a DB-5MS column and track fragments matching impurities like residual alkene or methoxybenzaldehyde.

- NMR Purity Assessment : Integrate proton signals to quantify residual solvents (e.g., DCM) or unreacted starting materials. Cross-reference with pharmacopeial standards for related ketones and esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.